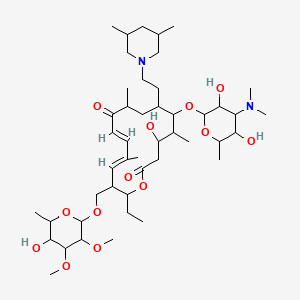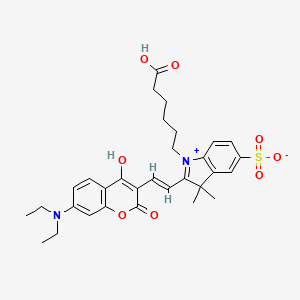
Fluorescent Red Mega 500
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent Red Mega 500 is a dye specifically designed for multicolor techniques. It is characterized by an extremely large Stokes shift between excitation and emission maxima, making it well-suited for excitation by argon lasers or other short-wavelength light sources . This dye can be excited using the same light source or filter settings as fluorescein and other widely used dyes . Due to its unique properties, this compound is used in various applications, including DNA sequencing and fluorescence in situ hybridization (FISH) microscopy .
Vorbereitungsmethoden
The preparation of Fluorescent Red Mega 500 involves synthetic routes that ensure high purity and yield. The industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Fluorescent Red Mega 500 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Fluorescent Red Mega 500 has a wide range of scientific research applications:
Biology: Employed in fluorescence microscopy techniques, such as FISH, to visualize specific DNA sequences.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor biological processes.
Industry: Applied in quality control processes to detect contaminants and ensure product consistency.
Wirkmechanismus
The mechanism of action of Fluorescent Red Mega 500 involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength . The molecular targets and pathways involved in this process include the interaction of the dye with specific biomolecules, such as DNA, which enhances its fluorescence properties .
Vergleich Mit ähnlichen Verbindungen
Fluorescent Red Mega 500 is unique due to its large Stokes shift and compatibility with various light sources and filter settings . Similar compounds include:
Fluorescein: A widely used dye with a smaller Stokes shift compared to this compound.
Rhodamine: Another commonly used dye with different excitation and emission properties.
Cy3 and Cy5: Fluorescent dyes with distinct spectral properties used in various applications.
This compound stands out due to its ability to be excited by the same light sources as these dyes while providing a different emission wavelength, allowing for multiplexing in experiments .
Eigenschaften
Molekularformel |
C31H36N2O8S |
|---|---|
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
1-(5-carboxypentyl)-2-[(E)-2-[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C31H36N2O8S/c1-5-32(6-2)20-11-13-22-26(18-20)41-30(37)23(29(22)36)14-16-27-31(3,4)24-19-21(42(38,39)40)12-15-25(24)33(27)17-9-7-8-10-28(34)35/h11-16,18-19H,5-10,17H2,1-4H3,(H2,34,35,38,39,40) |
InChI-Schlüssel |
ACILOXWOYCJZEB-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



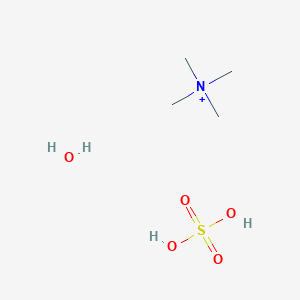

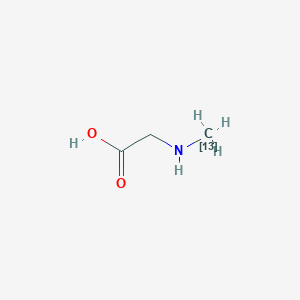


![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
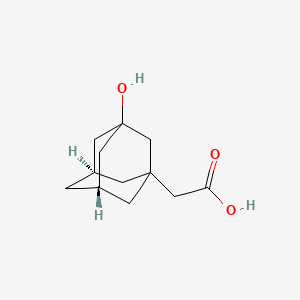
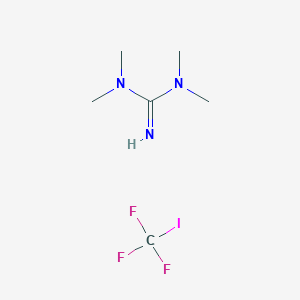

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
